1H,1H-Perfluoro-1-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

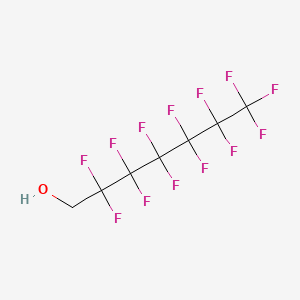

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F13O/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLNAVFVCIRZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13CH2OH, C7H3F13O | |

| Record name | 1-Heptanol, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190950 | |

| Record name | 6:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-82-6 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6:1 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 1H,1H-Perfluoro-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1H,1H-Perfluoro-1-heptanol (CAS No: 375-82-6). The information is intended to support research, development, and safety protocols. Data is presented in a structured format, and where available, standard experimental methodologies are described.

Chemical Identity

-

Chemical Name: this compound

-

Synonyms: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol, 6:1 Fluorotelomer alcohol (6:1 FTOH)[1][2]

Summary of Physical Properties

The following table summarizes the key quantitative physical data for this compound.

| Property | Value | References |

| Appearance | Clear, colorless liquid/oil | [1][6][9] |

| Boiling Point | 146-147 °C (at atmospheric pressure) | [3][4][5][8] |

| 95 °C (at 100 mmHg) | [1][6] | |

| Density | 1.75 g/cm³ | [1][3][5][6] |

| Refractive Index | 1.3020 - 1.3050 (at 20°C) | [3][5] |

| Solubility | Soluble in water; Slightly soluble in DMSO and Methanol | [3][4][5] |

| Flash Point | 37.3 ± 27.3 °C | [8] |

| Vapor Pressure | Data not readily available |

Experimental Protocols for Property Determination

The determination of physicochemical properties for chemical substances is typically governed by standardized international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[10]

3.1 Boiling Point (OECD Test Guideline 103)

This guideline is a standard method for determining the boiling point of a substance.[10]

-

Methodology (Dynamic Method): A common approach involves heating the liquid and measuring its vapor pressure at various temperatures. The boiling point is defined as the temperature at which the substance's vapor pressure equals the surrounding atmospheric pressure. For determination at reduced pressures, the external pressure is controlled with a vacuum system. The normal boiling point is then determined by extrapolating the data to standard atmospheric pressure (101.325 kPa).[10]

3.2 Density

-

Methodology: The density of a liquid can be precisely determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a known volume of the liquid at a controlled temperature. A digital density meter measures the oscillation frequency of a U-shaped tube filled with the sample, which directly relates to the sample's density.

3.3 Refractive Index

-

Methodology: The refractive index is typically measured using an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument. Light is passed through the sample, and the angle of refraction is measured. This measurement is temperature-dependent and is usually performed at 20°C.

Safety and Hazards

This compound is classified with the following hazards:

Precautionary Measures:

-

Handle in a well-ventilated area.[1]

-

Wear suitable protective clothing, gloves, and eye/face protection.[1][8]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Visualization of Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 375-82-6 [amp.chemicalbook.com]

- 4. exfluor.com [exfluor.com]

- 5. This compound ; CAS:375-82-6 - Career Henan Chemical Co. [coreychem.com]

- 6. 1H,1H-Tridecafluoro-1-heptanol | 375-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 375-82-6 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

"1H,1H-Perfluoro-1-heptanol" chemical structure and CAS number 375-82-6

An In-depth Technical Guide to 1H,1H-Perfluoro-1-heptanol (CAS: 375-82-6)

This technical guide provides a comprehensive overview of this compound, a fluorinated alcohol with the CAS number 375-82-6. The document is intended for researchers, scientists, and professionals in drug development and materials science, detailing the chemical's structure, properties, applications, and safety information.

Chemical Identity and Structure

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-heptanol, is a fluorotelomer alcohol (FTOH).[1][2] Its structure consists of a six-carbon perfluorinated chain attached to a methylene group, which is in turn bonded to a hydroxyl group. This unique structure, with a highly fluorinated, hydrophobic tail and a hydrophilic alcohol head, imparts valuable surfactant-like properties.

CAS Number: 375-82-6[1][3][4][5][6][7][8]

Molecular Formula: C₇H₃F₁₃O[3][4][7][9]

Synonyms:

-

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol[1][2][3][7]

-

6:1 Fluorotelomer alcohol[2]

-

1,1-Dihydroperfluoroheptanol[3]

-

Perfluorohexylmethanol[3]

The chemical structure of this compound is visualized in the diagram below.

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 350.07 g/mol | [4] |

| Appearance | Colorless liquid or oil | [1][3] |

| Boiling Point | 95°C at 100 mmHg | [1] |

| Melting Point | 45°C | [1] |

| Purity | Typically >95.0% (GC) | [10] |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Availability | Source |

| ¹H NMR | Available | [11] |

| ¹³C NMR | Available | [11] |

| IR Spectrum | Available | [11] |

| Mass Spectrum | Available | [11] |

Applications in Research and Industry

Due to its unique properties, this compound is utilized in several specialized applications:

-

Surfactants and Emulsions: It is a useful reagent for stabilizing water-in-CO₂ microemulsions.[5][8] Its effectiveness stems from its long, multi-fluorocarbon tail.[5][8]

-

Chemical Synthesis: It serves as a building block in fluorous chemistry for creating more complex fluorinated molecules.[10]

-

Material Science: This compound can be used in the development of materials with enhanced solubility or specific surface properties.[10]

Safety and Hazard Information

This compound is classified as an irritant. Proper safety precautions must be observed during handling.

Hazard Classifications:

-

Causes skin irritation (H315).[1]

-

Causes serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[2]

Table 3: GHS Hazard and Precautionary Statements

| Code | Statement |

| H315 | Causes skin irritation.[1] |

| H319 | Causes serious eye irritation.[1] |

| H335 | May cause respiratory irritation.[2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][9] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[9] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[9] |

Handling and Storage:

-

Handle in a well-ventilated place.[1]

-

Avoid contact with skin and eyes.[1]

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[1][9]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound (375-82-6) were not found in the provided search results, a general synthesis pathway for similar fluorotelomer alcohols involves a multi-stage process known as telomerization.[12]

General Synthesis Workflow for Fluorotelomer Alcohols:

-

Telomerization: This initial step creates a series of perfluoroalkyl iodides. A short-chain perfluoroalkyl iodide, such as pentafluoroethyl iodide (C₂F₅I), is reacted with tetrafluoroethylene (TFE; CF₂=CF₂). This reaction yields a mixture of longer-chain perfluoroalkyl iodides. The desired intermediate, in this case, perfluorohexyl iodide (C₆F₁₃I), is then separated from the mixture, typically by fractional distillation.[12]

-

Ethylene Addition: The purified perfluoroalkyl iodide (C₆F₁₃I) is reacted with ethylene (CH₂=CH₂). This free-radical addition inserts an ethylene unit between the perfluoroalkyl chain and the iodine atom, forming 2-(perfluorohexyl)ethyl iodide (C₆F₁₃CH₂CH₂I).[12]

-

Hydrolysis: The final step is the conversion of the resulting iodide to the corresponding alcohol. This is typically achieved by reacting the 2-(perfluoroalkyl)ethyl iodide with a hydrolyzing agent, such as oleum or another strong acid, followed by quenching with water. This process replaces the iodine atom with a hydroxyl group, yielding the final 1H,1H,2H,2H-perfluoro-1-alkanol product.[12]

The logical workflow for this generalized synthesis is depicted below.

Caption: Generalized workflow for the synthesis of fluorotelomer alcohols.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 375-82-6: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-he… [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 375-82-6 | CAS DataBase [m.chemicalbook.com]

- 6. 375-82-6 Cas No. | 1H,1H-Perfluoroheptan-1-ol | Apollo [store.apolloscientific.co.uk]

- 7. 375-82-6 | 1H,1H-Perfluoroheptan-1-ol - Alachem Co., Ltd. [alachem.co.jp]

- 8. This compound ; CAS:375-82-6 - Career Henan Chemical Co. [coreychem.com]

- 9. echemi.com [echemi.com]

- 10. 1H,1H-Tridecafluoro-1-heptanol | 375-82-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. This compound(375-82-6) 1H NMR [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Solubility of 1H,1H-Perfluoro-1-heptanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H,1H-Perfluoro-1-heptanol, a fluorinated alcohol of significant interest in various scientific and industrial applications. This document compiles available solubility data, details experimental methodologies for solubility determination, and presents logical workflows for assessing solvent compatibility.

Introduction to this compound

This compound, also known as 6:2 fluorotelomer alcohol (6:2 FTOH), is a chemical compound with a unique structure comprising a hydrophobic perfluorinated carbon chain and a hydrophilic alcohol functional group. This amphiphilic nature governs its solubility characteristics and makes it a subject of interest in fields such as materials science, environmental science, and drug delivery. Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and environmental fate and transport studies.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on chemical principles and available safety data sheets, a qualitative and estimated solubility profile can be constructed.

Table 1: Quantitative and Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Category | Solvent | Chemical Formula | Polarity | Solubility Profile |

| Polar Protic Solvents | Methanol | CH₃OH | Polar | Slightly Soluble[1][2][3] |

| Ethanol | C₂H₅OH | Polar | Likely Slightly Soluble | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar | Slightly Soluble[1][2] |

| Acetone | C₃H₆O | Polar | Likely Soluble | |

| Acetonitrile | CH₃CN | Polar | Likely Slightly Soluble | |

| Dimethylformamide (DMF) | (CH₃)₂NCH | Polar | Likely Soluble | |

| Nonpolar Solvents | Hexane | C₆H₁₄ | Nonpolar | Likely Poorly Soluble |

| Toluene | C₇H₈ | Nonpolar | Likely Poorly Soluble | |

| Dichloromethane | CH₂Cl₂ | Nonpolar | Likely Soluble | |

| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble[3] | |

| Ethyl Acetate | C₄H₈O₂ | Nonpolar | Likely Soluble |

Note: "Likely" indicates an estimation based on the principle of "like dissolves like" and the known properties of fluorinated compounds. Experimental verification is recommended.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Fluorinated Chain: The long, rigid, and lipophobic perfluoroalkyl chain dominates the molecule's character, leading to lower solubility in non-polar hydrocarbon solvents compared to their hydrocarbon alcohol analogs.

-

Hydrogen Bonding: The terminal hydroxyl group allows for hydrogen bonding with polar protic solvents, contributing to its slight solubility in alcohols.

-

Dipole-Dipole Interactions: The polarity of the C-F and C-O bonds allows for dipole-dipole interactions with polar aprotic solvents.

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of a liquid like this compound in an organic solvent is the isothermal shake-flask method . This method involves equilibrating a known amount of the solute with a known amount of the solvent at a constant temperature until saturation is reached.

General Experimental Workflow

The following diagram outlines the general workflow for determining the solubility of this compound in an organic solvent.

Caption: A generalized workflow for the experimental determination of solubility.

Detailed Methodology

-

Preparation: Ensure all glassware is clean and dry. Accurately weigh a sample of this compound.

-

Mixing: In a sealed vial or flask, add an excess amount of this compound to a precisely measured volume of the organic solvent.

-

Equilibration: Place the sealed container in a constant temperature shaker bath and agitate for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed at the same constant temperature for several hours to allow for the separation of the undissolved solute. Centrifugation can be used to expedite this process.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant, ensuring no undissolved material is transferred.

-

Analysis: Quantify the concentration of this compound in the aliquot using a validated analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

-

Calculation: From the determined concentration and the volume of the aliquot, calculate the solubility of this compound in the specific organic solvent at the given temperature.

Logical Relationships in Solvent Selection

The choice of an appropriate solvent for this compound depends on the intended application. The following diagram illustrates the logical considerations for solvent selection based on the properties of the solute and potential solvents.

Caption: A decision-making framework for selecting a suitable solvent.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its fluorinated chain and terminal alcohol group. While quantitative data remains sparse in readily available literature, a qualitative understanding and a systematic experimental approach can guide researchers in selecting appropriate solvents for their specific needs. The methodologies and logical frameworks presented in this guide provide a foundation for the effective use and study of this important fluorinated compound. Further research to quantify the solubility in a broader range of organic solvents is highly encouraged to expand its application potential.

References

An In-depth Technical Guide to 1H,1H-Perfluoro-1-heptanol and its Common Synonyms

This technical guide provides a comprehensive overview of 1H,1H-Perfluoro-1-heptanol, a compound frequently referred to in scientific literature as 6:2 Fluorotelomer Alcohol (6:2 FTOH). This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, toxicokinetics, metabolic pathways, and relevant experimental protocols.

Chemical Identity and Synonyms

This compound is a fluorotelomer alcohol, a class of per- and polyfluoroalkyl substances (PFAS) that serve as precursors to other perfluorinated compounds. While the user requested information on "6:1 FTOH," the vast majority of scientific literature uses the synonym 6:2 FTOH to refer to a structurally similar and more commonly studied fluorotelomer alcohol, 1H,1H,2H,2H-Perfluorooctan-1-ol. Given the likely intent of the query for information on this prominent fluorotelomer alcohol, this guide will focus on 6:2 FTOH, while also providing data for this compound where available.

Common synonyms for this compound include:

-

6:1 Fluorotelomer alcohol[1]

-

1H,1H-Perfluoroheptan-1-ol[1]

-

1H,1H-Tridecafluoro-1-heptanol[1]

-

Perfluoroheptanol[2]

Common synonyms for the more extensively studied 1H,1H,2H,2H-Perfluorooctan-1-ol include:

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and 6:2 FTOH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 375-82-6 | [2] |

| Molecular Formula | C₇H₃F₁₃O | [2] |

| Molecular Weight | 350.08 g/mol | [2] |

| Boiling Point | 147 °C | [2] |

| Flash Point | 37.3 °C | [2] |

| Density | 1.75 g/mL | [2] |

| Refractive Index | 1.3020-1.3050 | [2] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2] |

Table 2: Physicochemical Properties of 6:2 FTOH (1H,1H,2H,2H-Perfluorooctan-1-ol)

| Property | Value | Reference |

| CAS Number | 647-42-7 | [5] |

| Molecular Formula | C₈H₅F₁₃O | [5] |

| Molecular Weight | 364.1 g/mol | [5] |

| Boiling Point | 88-95 °C at 28 mm Hg | [5][8] |

| Density | 1.651 g/mL at 25 °C | [5][8] |

| Refractive Index | n20/D 1.313 | [5][8] |

| Water Solubility | Immiscible | [5][6] |

| Solubility | Miscible with chloroform and methanol | [5][6] |

Toxicokinetics and Metabolism

6:2 FTOH is rapidly absorbed, metabolized, and eliminated, primarily through urine.[2] Key metabolites include perfluorobutanoic acid (PFBA), perfluorohexanoic acid (PFHxA), perfluoroheptanoic acid (PFHpA), and 5:3 fluorotelomer carboxylic acid (5:3A).[5][9] In a one-day inhalation study in rats, the elimination half-lives of these metabolites in plasma ranged from 1.3 to 15.4 hours.[9] However, repeated exposure studies suggest a longer elimination half-life for 5:3A, estimated to be 20-30 days in rats.[5] In humans occupationally exposed to fluorinated compounds, the elimination half-lives of PFHxA, PFHpA, and 5:3A were estimated to be 32, 70, and 43 days, respectively.[5][9]

The biotransformation of 6:2 FTOH is a critical area of research as it leads to the formation of persistent perfluorinated carboxylic acids (PFCAs). The metabolic pathway involves several enzymatic steps.

References

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. scispace.com [scispace.com]

- 4. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhalation and oral toxicokinetics of 6:2 FTOH and its metabolites in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating the toxicokinetics of some metabolites of a C6 polyfluorinated compound, 6:2 fluorotelomer alcohol in pregnant and nonpregnant rats after oral exposure to the parent compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | 375-82-6 [chemicalbook.com]

- 8. 1H,1H,2H,2H-PERFLUORO-1-OCTANOL | 647-42-7 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1H,1H-Perfluoro-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 1H,1H-Perfluoro-1-heptanol (CAS 375-82-6), a fluorotelomer alcohol with significant applications in the synthesis of specialty polymers, surfactants, and pharmaceutical intermediates. This document outlines the core synthetic route, including precursor synthesis, key reaction steps, and purification methods. Alternative synthetic strategies are also discussed.

Introduction

This compound, also known as 6:1 fluorotelomer alcohol, is an organofluorine compound characterized by a six-carbon perfluorinated chain linked to an ethyl alcohol moiety. Its chemical formula is C₆F₁₃CH₂CH₂OH. The unique properties imparted by the perfluoroalkyl group, such as high thermal stability, chemical inertness, and low surface energy, make it a valuable building block in materials science and medicinal chemistry.

Primary Synthesis Pathway: Telomerization

The most common industrial method for the synthesis of this compound is a multi-step process centered around telomerization. This pathway involves the formation of a perfluoroalkyl iodide, followed by the addition of ethylene and subsequent conversion to the desired alcohol.

Precursors

The primary precursors for the telomerization synthesis of this compound are a telogen (a short-chain perfluoroalkyl iodide) and a taxogen (tetrafluoroethylene), which are used to build the perfluorohexyl iodide chain.

| Precursor | Chemical Formula | CAS Number | Key Role |

| Perfluoroethyl iodide | C₂F₅I | 354-64-3 | Telogen (starting block for the perfluoroalkyl chain) |

| Tetrafluoroethylene (TFE) | C₂F₄ | 116-14-3 | Taxogen (monomer for chain extension) |

| Ethylene | C₂H₄ | 74-85-1 | Introduces the ethyl spacer |

| Perfluorohexyl iodide | C₆F₁₃I | 355-43-1 | Key intermediate |

Synthesis of Perfluorohexyl Iodide (Intermediate)

The initial step is the synthesis of perfluorohexyl iodide through the telomerization of a shorter-chain perfluoroalkyl iodide, such as perfluoroethyl iodide, with tetrafluoroethylene. This free-radical reaction produces a mixture of perfluoroalkyl iodides of varying chain lengths, from which perfluorohexyl iodide is isolated by fractional distillation.

Experimental Protocol: Telomerization for Perfluorohexyl Iodide

A high-pressure reactor is charged with perfluoroethyl iodide and a radical initiator (e.g., a peroxide). The reactor is then pressurized with tetrafluoroethylene. The reaction is typically carried out at elevated temperatures and pressures to facilitate the chain growth. The molar ratio of TFE to perfluoroethyl iodide is a critical parameter to control the distribution of the resulting telomers. After the reaction, the mixture of perfluoroalkyl iodides is carefully distilled to isolate the C₆F₁₃I fraction.

| Parameter | Value |

| Reactants | Perfluoroethyl iodide, Tetrafluoroethylene |

| Initiator | Peroxide or Azo compound |

| Temperature | 50-150 °C |

| Pressure | 10-50 bar |

| Product | Mixture of C₂F₅(CF₂CF₂)ₙI |

| Purification | Fractional Distillation |

Synthesis of 2-(Perfluorohexyl)ethyl Iodide

The next stage involves the free-radical addition of ethylene to perfluorohexyl iodide. This reaction introduces the crucial two-carbon hydrocarbon spacer.

Experimental Protocol: Ethylene Addition

Perfluorohexyl iodide and a radical initiator are placed in a high-pressure reactor. The reactor is purged with an inert gas and then pressurized with ethylene. The mixture is heated to initiate the radical addition. The reaction is maintained at a specific temperature and pressure for a set duration to ensure complete conversion. The resulting 2-(perfluorohexyl)ethyl iodide is then purified, typically by vacuum distillation.

| Parameter | Value |

| Reactants | Perfluorohexyl iodide, Ethylene |

| Initiator | Azo-bis(isobutyronitrile) (AIBN) or peroxide |

| Temperature | 70-100 °C |

| Pressure | 20-60 bar |

| Reaction Time | 4-12 hours |

| Product | 2-(Perfluorohexyl)ethyl iodide |

| Purification | Vacuum Distillation |

Synthesis of this compound

The final step is the conversion of 2-(perfluorohexyl)ethyl iodide to this compound. A common method for this transformation is hydrolysis, which can be facilitated by strong acids or other reagents. One effective method involves the use of oleum (fuming sulfuric acid) followed by hydrolysis with water[1].

Experimental Protocol: Hydrolysis of 2-(Perfluorohexyl)ethyl Iodide [1]

In a reaction vessel, 2-(perfluorohexyl)ethyl iodide is treated with oleum (H₂SO₄·SO₃) under controlled temperature conditions with stirring. This reaction replaces the iodine atom with a sulfate ester group. Following the completion of the reaction, the mixture is carefully quenched by adding it to ice water. The resulting hydrolysis of the sulfate ester yields the crude this compound, which precipitates as a solid. The product is then collected by filtration, washed with water, and can be further purified by recrystallization or distillation.

| Parameter | Value |

| Reactants | 2-(Perfluorohexyl)ethyl iodide, Oleum, Water |

| Reaction Type | Sulfation followed by Hydrolysis |

| Temperature | 0-60 °C (controlled addition of oleum) |

| Quenching | Ice water |

| Product | This compound |

| Purification | Filtration, Washing, Recrystallization/Distillation |

Overall Telomerization Pathway

Alternative Synthesis Pathways

While telomerization is the predominant method, other synthetic routes to fluorinated alcohols exist and may be applicable for the synthesis of this compound.

Grignard Reaction

A Grignard reagent can be prepared from a perfluoroalkyl iodide, which can then react with an appropriate electrophile to introduce the hydroxyethyl group.

Conceptual Grignard Synthesis Pathway

This pathway involves the formation of a perfluoroalkyl Grignard reagent from perfluorohexyl iodide and magnesium. This is followed by the reaction with ethylene oxide to form an alkoxide intermediate, which upon acidic workup, yields the target alcohol.

Reduction of Perfluoroheptanoic Acid

Another potential route is the reduction of perfluoroheptanoic acid or its esters. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation.[2][3]

Experimental Protocol: Reduction of Perfluoroheptanoic Acid [2][3]

In a flask with a dry, inert atmosphere, a solution or suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared. Perfluoroheptanoic acid, dissolved in the same solvent, is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature). The reaction is highly exothermic and liberates hydrogen gas upon addition of the carboxylic acid. After the addition is complete, the reaction is stirred until completion. The excess LiAlH₄ is then carefully quenched, followed by an acidic workup to protonate the resulting alkoxide and dissolve the aluminum salts, yielding this compound.

| Parameter | Value |

| Reactant | Perfluoroheptanoic acid (C₆F₁₃COOH) |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous diethyl ether or THF |

| Temperature | 0 °C to room temperature |

| Workup | Dilute acid (e.g., H₂SO₄ or HCl) |

| Product | This compound |

Reduction Pathway

Conclusion

The synthesis of this compound is most commonly achieved through a well-established telomerization process. This method offers a scalable and industrially viable route to this important fluorinated alcohol. Alternative methods, such as those involving Grignard reagents or the reduction of carboxylic acids, provide additional synthetic strategies that may be advantageous for specific laboratory-scale applications or for accessing derivatives of the target molecule. The choice of synthetic route will depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product.

References

An In-depth Technical Guide to the Spectroscopic Data of 1H,1H-Perfluoro-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H,1H-Perfluoro-1-heptanol, also known as 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptan-1-ol (CAS No. 375-82-6). This document is intended to be a valuable resource for researchers and professionals involved in the analysis and characterization of fluorinated compounds. The guide presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~4.3 | Triplet | ~14 | -CH₂- |

| ~2.5 | Singlet (broad) | - | -OH |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~57.5 (triplet, J_CF ≈ 23 Hz) | C1 (-CH₂OH) |

| 107-120 (multiplets) | C2-C6 (-CF₂-) |

| ~118 (quartet, J_CF ≈ 287 Hz) | C7 (-CF₃) |

¹⁹F NMR Data

| Chemical Shift (ppm) | Assignment |

| -81.1 | -CF₃ |

| -120.2 | -CF₂- (at C6) |

| -122.1 | -CF₂- (at C5) |

| -123.0 | -CF₂- (at C4) |

| -123.7 | -CF₂- (at C3) |

| -126.4 | -CF₂- (at C2) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3370 | Strong, Broad | O-H stretch |

| ~2960, ~2890 | Weak | C-H stretch |

| ~1450 | Medium | CH₂ bend |

| 1100-1300 | Very Strong | C-F stretch |

| ~1060 | Strong | C-O stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Putative Fragment Identity |

| 350 | Low | [M]⁺ |

| 331 | Moderate | [M - F]⁺ |

| 319 | Moderate | [M - CH₂OH]⁺ |

| 131 | High | [C₃F₅]⁺ |

| 100 | Moderate | [C₂F₄]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, typically at a concentration of 5-10 mg/mL.

-

¹H NMR: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used, with a spectral width of approximately 15 ppm, centered around 5 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

-

¹³C NMR: The ¹³C NMR spectrum is acquired on a spectrometer at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single peaks for each unique carbon environment. A wider spectral width of around 200 ppm is used.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is obtained on a spectrometer equipped with a fluorine probe, at a frequency such as 282 MHz. Chemical shifts are referenced to an external standard, commonly trichlorofluoromethane (CFCl₃) at 0 ppm.[1] Due to the large chemical shift dispersion of fluorine, a spectral width of at least 250 ppm is recommended.[2]

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

Attenuated Total Reflectance (ATR): A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Liquid Film: Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) and the spectrum recorded in transmission mode.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

-

Gas Chromatography: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. A capillary column suitable for separating polar compounds is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure elution of the analyte.

-

Mass Spectrometry: The mass spectrometer is operated in EI mode at 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of approximately 30-400 amu. The resulting fragmentation pattern is then analyzed. The fragmentation of alcohols often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[4][5]

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Key mass spectrometry fragmentation pathways.

References

The Environmental Trajectory of 1H,1H-Perfluoro-1-heptanol: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H-Perfluoro-1-heptanol, also known as 6:1 fluorotelomer alcohol (6:1 FTOH), is a member of the per- and polyfluoroalkyl substances (PFAS) family. These substances are characterized by their strong carbon-fluorine bonds, which impart desirable properties such as water and oil repellency. However, this chemical stability also contributes to their persistence in the environment. Understanding the environmental fate and degradation of 6:1 FTOH is crucial for assessing its potential ecological impact and for developing strategies to mitigate its presence. This technical guide provides an in-depth overview of the current scientific understanding of the environmental transformation of this compound, focusing on its biotic and abiotic degradation pathways.

Environmental Fate: Key Degradation Pathways

The environmental fate of this compound is primarily governed by two main degradation processes: atmospheric oxidation and microbial biodegradation. Both pathways ultimately lead to the formation of various perfluorinated carboxylic acids (PFCAs), which are highly persistent and have been detected globally in various environmental matrices.

Atmospheric Oxidation

As a semi-volatile compound, this compound can partition into the atmosphere, where it undergoes degradation primarily through reactions with hydroxyl radicals (•OH). The atmospheric lifetime of fluorotelomer alcohols (FTOHs) is estimated to be around 20 days, which is sufficient for long-range atmospheric transport.

Biodegradation

In soil and aquatic environments, this compound is subject to microbial degradation. Aerobic conditions generally favor the transformation of FTOHs. Studies on the biodegradation of the closely related 6:2 FTOH provide significant insights into the likely fate of 6:1 FTOH.

The primary biodegradation of 6:2 FTOH in soil is rapid, with a reported half-life of less than two days. The degradation proceeds through a series of intermediate products, including fluorotelomer unsaturated carboxylic acids (FTUCAs) and saturated fluorotelomer carboxylic acids (FTCAs), ultimately yielding a suite of PFCAs. A notable finding is that the biodegradation of 6:2 FTOH in soil yields a higher proportion of PFPeA (C5) compared to PFHxA (C6), suggesting a preferential cleavage of two -CF2- groups.

Quantitative Data on FTOH Degradation

While specific quantitative data for this compound is scarce, the following table summarizes key data for closely related FTOHs, which can be used for initial environmental assessment and modeling purposes.

| Parameter | Compound | Matrix | Value | Citation |

| Biodegradation Half-Life | 6:2 FTOH | Aerobic Soil | < 2 days | [1] |

| 8:2 FTOH | Aerobic Soil | < 7 days | [2] | |

| Atmospheric Half-Life | FTOHs (general) | Atmosphere | ~20 days | [3] |

| Biodegradation Products & Molar Yield (180 days in soil) | 6:2 FTOH | Aerobic Soil | PFPeA (~30%), 5:3 acid (~15%), PFHxA (~8%), PFBA (~2%) | [1] |

| Atmospheric Oxidation Products | FTOHs (general) | Atmosphere | Series of shorter-chain PFCAs | [4] |

Experimental Protocols

Aerobic Biodegradation in Soil

This protocol is based on methodologies used for studying the biodegradation of 6:2 FTOH in soil.

1. Soil Preparation and Spiking:

-

Select a well-characterized soil (e.g., sandy loam).

-

Air-dry and sieve the soil to ensure homogeneity.

-

Adjust the moisture content to a predetermined level (e.g., 60% of water holding capacity).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Spike the soil with the stock solution to achieve the desired initial concentration. Allow the solvent to evaporate in a fume hood.

2. Incubation:

-

Transfer the spiked soil to incubation vessels (e.g., glass microcosms).

-

Include sterile controls by autoclaving a subset of the soil samples.

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Maintain aerobic conditions by ensuring adequate headspace and periodic venting.

3. Sampling and Extraction:

-

At predetermined time points, sacrifice replicate microcosms.

-

Extract the soil samples using an appropriate solvent (e.g., acetonitrile or methyl tert-butyl ether) through methods like sonication or accelerated solvent extraction.

-

Concentrate the extracts under a gentle stream of nitrogen.

4. Analysis:

-

Analyze the extracts for the parent compound and potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred method for the analysis of FTOHs and their degradation products due to its high sensitivity and selectivity.

1. Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water, often with a buffer such as ammonium acetate, is employed to achieve separation.

-

Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

2. Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of PFCAs and FTOHs.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

-

Quantification: Isotope-labeled internal standards are used to correct for matrix effects and ensure accurate quantification.

Conclusion

The environmental fate of this compound is characterized by its transformation into persistent perfluorinated carboxylic acids through both atmospheric oxidation and biodegradation. While specific quantitative data for 6:1 FTOH remains limited, studies on analogous compounds provide a strong basis for understanding its environmental behavior. The rapid primary biodegradation in soil suggests that while the parent compound may not persist, it acts as a source of more recalcitrant PFCAs. Further research is needed to delineate the precise degradation pathways and quantify the formation rates of various products under different environmental conditions to fully assess the ecological risks associated with this compound.

References

Navigating the Safety Landscape of 1H,1H-Perfluoro-1-heptanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for handling 1H,1H-Perfluoro-1-heptanol (CAS No. 375-82-6). The information is intended to support risk assessment and the implementation of safe laboratory practices. This document synthesizes available data on the toxicological profile, handling procedures, and emergency responses related to this compound.

Chemical and Physical Properties

This compound, also known as 6:1 Fluorotelomer alcohol (6:1 FTOH), is a fluorinated alcohol with the chemical formula C₇H₃F₁₃O.[1] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₁₃O | [1] |

| CAS Number | 375-82-6 | [1] |

| Appearance | Colorless liquid or powder | [2] |

| Boiling Point | 146-147 °C | [2] |

| Density | 1.6 ± 0.1 g/cm³ | [2] |

| Flash Point | 37.3 ± 27.3 °C | [2] |

| Refractive Index | 1.285 | [2] |

Toxicological Profile

The toxicological data for this compound indicates potential for skin, eye, and respiratory irritation.[2][3] It has also been identified as a contaminant in perfluorocarbon liquids used in ophthalmic surgery, where it has been associated with intraocular toxicity.

Acute Toxicity and Irritation

Safety Data Sheets (SDS) consistently classify this compound as a skin and serious eye irritant.[1][3] While specific OECD guideline studies for this compound were not found in the public domain, these classifications are based on existing toxicological data.

In Vivo Repeat Dose Toxicity

A comprehensive in vivo study was conducted by the National Institute of Environmental Health Sciences (NIEHS) on 6:1 Fluorotelomer alcohol in Sprague Dawley rats. The study provides valuable quantitative data on the biological potency of the compound.

Table 1: Summary of In Vivo Toxicity Data from NIEHS Report 07

| Endpoint | Sex | Benchmark Dose (BMD) (mg/kg) | Benchmark Dose Lower Confidence Limit (BMDL) (mg/kg) |

| Decreased total thyroxine concentration | Male | 3.19 | 1.774 |

| Increased relative liver weight | Male | 12.122 | 9.527 |

| Increased albumin concentration | Male | 13.365 | 4.084 |

| Increased relative left kidney weight | Male | 20.907 | 4.272 |

| Increased aspartate aminotransferase activity | Male | 28.117 | 19.352 |

| Increased absolute liver weight | Male | 28.507 | 15.286 |

| Increased alanine aminotransferase activity | Male | 36.116 | 21.468 |

| Increased alkaline phosphatase activity | Male | 89.383 | 74.114 |

| Increased creatinine concentration | Male | Not specified | Not specified |

| Decreased cholesterol concentration | Female | Not specified | Not specified |

Source: NIEHS Report 07

Cytotoxicity

This compound has been investigated for its cytotoxic potential, particularly as an impurity in medical-grade perfluorocarbon liquids. Studies have utilized direct contact cytotoxicity assays as outlined in ISO 10993-5. One study on a related perfluorocarbon liquid containing impurities including this compound showed a significant reduction in cell viability.

Experimental Protocols

In Vivo Repeat Dose Biological Potency Study (NIEHS Report 07)

Objective: To assess the biological potency of 6:1 FTOH using a short-term in vivo transcriptomic study.

Methodology:

-

Animal Model: Adult male and female Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.

-

Administration Route: Oral gavage.

-

Vehicle: Corn oil.

-

Dosing Regimen: Once daily for 5 consecutive days.

-

Dose Levels: 0, 0.15, 0.5, 1.4, 4, 12, 37, 111, 333, and 1,000 mg/kg body weight.

-

Endpoint Assessment: On day 5, animals were euthanized, and standard toxicological measures were assessed. Liver and kidney tissues were collected for gene expression studies using the TempO-Seq assay.

-

Data Analysis: Benchmark doses (BMDs) were calculated for apical toxicological endpoints and transcriptional changes.

Cytotoxicity Assay (Based on ISO 10993-5 and related literature)

Objective: To assess the in vitro cytotoxicity of this compound.

Methodology (Recommended approach for volatile and poorly soluble compounds):

-

Test Method: Direct contact assay. This method is preferred over extract-based methods for volatile and immiscible substances to ensure direct exposure of the cells to the test article.

-

Cell Lines: A suitable mammalian cell line, such as L929 mouse fibroblasts or ARPE-19 human retinal pigment epithelial cells, should be used.

-

Sample Preparation: Due to its low aqueous solubility, this compound should be tested neat or as a dilution in a suitable solvent (e.g., DMSO, though solvent toxicity controls are crucial).

-

Procedure:

-

Seed cells in culture plates and allow them to reach a sub-confluent monolayer.

-

Remove the culture medium and gently apply the test article directly to the cell layer.

-

Incubate for a defined period (e.g., 30 minutes to 24 hours), considering the volatility of the compound. A non-volatile, biocompatible overlay may be used to minimize evaporation.

-

After the exposure period, remove the test article and assess cell viability using a quantitative assay (e.g., MTT, XTT, or neutral red uptake).

-

-

Controls: Include negative controls (cell culture medium, vehicle solvent) and a positive control (a known cytotoxic substance).

-

Endpoint: A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.

Health and Safety Recommendations

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Use a closed system or local exhaust ventilation where there is a potential for vapor or aerosol generation.[1]

-

Ensure safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1]

Handling and Storage

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][2]

First Aid Measures

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1][3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Visualizations

Risk Management Workflow

The following diagram illustrates a logical workflow for managing the risks associated with handling this compound.

Caption: Risk management workflow for handling this compound.

Potential Signaling Pathways Affected by Fluorotelomer Alcohols

While specific signaling pathways for this compound are not well-elucidated, research on related fluorotelomer alcohols (FTOHs) and other per- and polyfluoroalkyl substances (PFAS) suggests potential mechanisms of toxicity. The following diagram illustrates a hypothetical model of cellular pathways that may be affected.

Caption: Potential signaling pathways affected by fluorotelomer alcohols.

Conclusion

This compound is a chemical that requires careful handling due to its potential for skin, eye, and respiratory irritation, as well as other systemic toxicities demonstrated in animal studies. Adherence to appropriate safety protocols, including the use of engineering controls and personal protective equipment, is essential to minimize exposure and ensure a safe working environment. Further research is needed to fully elucidate the specific mechanisms of toxicity and signaling pathways affected by this compound.

References

- 1. NIEHS-07 | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 2. Neurotransmission Targets of Per- and Polyfluoroalkyl Substance Neurotoxicity: Mechanisms and Potential Implications for Adverse Neurological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8:2 Fluorotelomer alcohol causes G1 cell cycle arrest and blocks granulocytic differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Guide for High-Purity 1H,1H-Perfluoro-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity 1H,1H-Perfluoro-1-heptanol (CAS No. 375-82-6), a fluorinated alcohol utilized in various research and development applications, including the synthesis of surfactants, polymers, and pharmaceutical intermediates. This document outlines supplier specifications, analytical methodologies for purity assessment, and recommended handling and purification protocols.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound in various purity grades. High-purity grades, typically defined as ≥98%, are essential for applications sensitive to impurities. The following table summarizes the publicly available data from several commercial suppliers. It is important to note that detailed impurity profiles are often not disclosed on supplier websites and may require direct inquiry or purchase of a specific batch with a Certificate of Analysis (CofA).

| Supplier | Product Number | Stated Purity | Appearance | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Notes |

| Exfluor Research Corporation | - | 98%[1] | - | - | - | - | - |

| Tokyo Chemical Industry (TCI) | T1701 | >95.0% (GC)[2] | Colorless to Almost colorless clear liquid[3] | - | - | - | Safety Data Sheet (SDS) available.[2] |

| Alfa Chemistry | ACM77504688 | - | - | - | - | - | Listed as "Highly Purified".[4] |

| HANGZHOU LEAP CHEM CO., LTD. | - | - | powder, or liquid[5] | 146-147[5] | 1.6±0.1[5] | 1.285[5] | - |

| LookChem | - | - | Clear colorless to light yellow liquid[6] | 147[6] | 1.75[6] | - | - |

| CymitQuimica | IN-DA003ED4 | 95%[3] | Liquid[3] | - | - | - | - |

| CymitQuimica | - | 97%[3] | clear. colourless liquid[3] | - | - | - | - |

| Career Henan Chemical Co. | - | 97%[7] | - | - | - | - | - |

| Anonymous Supplier (from CofA) | 003557 | 97%[8] | liquid[8] | - | - | - | Certificate of Analysis from September 2020.[8] |

| NIEHS Study Batch | - | >99%[9] | - | - | - | - | Identity and purity confirmed by GC/MS.[9] |

Note: The data presented is based on publicly available information from supplier websites and may not represent the exact specifications of a particular batch. For critical applications, it is imperative to obtain a batch-specific Certificate of Analysis.

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like this compound and for identifying potential impurities.

Objective: To determine the purity of a this compound sample and identify any volatile impurities.

Materials:

-

This compound sample

-

High-purity solvent (e.g., ethyl acetate, methanol, or dichloromethane)

-

Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

-

Appropriate GC column (e.g., a mid-polarity column like a VF-624MS or equivalent)

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

-

Dissolve the sample in 10 mL of a suitable high-purity solvent.

-

Vortex the solution until the sample is fully dissolved.

-

If necessary, perform serial dilutions to achieve a concentration appropriate for the instrument's linear range.

-

-

GC-MS Instrumentation and Conditions (Illustrative):

-

Inlet: Split/splitless injector, operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40-50 °C, hold for 2-5 minutes.

-

Ramp: Increase temperature at a rate of 10-15 °C/min to 250 °C.

-

Hold: Maintain 250 °C for 5-10 minutes.

-

-

Transfer Line Temperature: 280 °C.

-

MSD Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 30-400.

-

-

-

Data Analysis:

-

Integrate the peak areas of all components in the total ion chromatogram (TIC).

-

Calculate the purity of this compound by determining the percentage of its peak area relative to the total peak area of all detected compounds.

-

Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

-

Synthesis and Purification

2.2.1. Illustrative Synthesis via Ester Reduction

The synthesis of this compound can be achieved through the reduction of a perfluoroheptanoic acid ester, such as methyl perfluoroheptanoate.

Reaction Scheme:

C₆F₁₃COOCH₃ + 2[H] → C₆F₁₃CH₂OH + CH₃OH

Materials:

-

Methyl perfluoroheptanoate

-

Reducing agent (e.g., Sodium borohydride (NaBH₄) in a suitable solvent, or Lithium aluminum hydride (LiAlH₄) in an anhydrous ether)

-

Appropriate solvent (e.g., ethanol for NaBH₄, or diethyl ether/THF for LiAlH₄)

-

Apparatus for chemical synthesis including a round-bottom flask, condenser, and magnetic stirrer.

Procedure (Conceptual):

-

Dissolve methyl perfluoroheptanoate in a suitable solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours or until completion, which can be monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water or a dilute acid.

-

Perform a liquid-liquid extraction to isolate the crude product.

-

Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude this compound.

2.2.2. Purification by Column Chromatography

For achieving high purity, the crude product from synthesis can be purified using silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a gradient of hexane and ethyl acetate)

-

Chromatography column and associated glassware

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimum amount of the initial eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., gradually increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and monitor their composition using TLC.

-

Combine the fractions containing the pure product.

-

Remove the eluent under reduced pressure to obtain the purified this compound.

Safe Handling and Storage

This compound, like other per- and polyfluoroalkyl substances (PFAS), requires careful handling to minimize exposure and environmental contamination.

-

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including nitrile gloves, a lab coat, and safety glasses with side shields.[10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste and contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not discharge to sewer systems.[10]

Visualizations

The following diagrams illustrate key workflows relevant to the procurement and use of high-purity this compound.

Caption: A logical workflow for qualifying suppliers of high-purity chemicals.

Caption: A general workflow for the purification of this compound.

References

- 1. exfluor.com [exfluor.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. CAS 375-82-6: 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-1-he… [cymitquimica.com]

- 4. heptanol suppliers USA [americanchemicalsuppliers.com]

- 5. echemi.com [echemi.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound ; CAS:375-82-6 - Career Henan Chemical Co. [coreychem.com]

- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 9. niehs.nih.gov [niehs.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 1H,1H-Perfluoro-1-heptanol in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1H,1H-Perfluoro-1-heptanol in synthetic chemistry. It includes key physicochemical properties, safety and handling information, and a detailed experimental protocol for a representative application: the synthesis of 1H,1H-perfluoroheptyl acrylate.

Introduction

This compound is a fluorinated alcohol that serves as a versatile building block in the synthesis of fluorinated materials and molecules of pharmaceutical interest. Its perfluorinated chain imparts unique properties such as high thermal and chemical stability, hydrophobicity, and oleophobicity to the resulting products. These characteristics are highly valuable in the development of advanced polymers, coatings, and drug delivery systems. The incorporation of fluorine into drug molecules can enhance metabolic stability, bioavailability, and binding affinity.[1] This document outlines the practical aspects of using this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| Chemical Formula | C₇H₃F₁₃O | [2][3] |

| Molecular Weight | 350.08 g/mol | [3] |

| CAS Number | 375-82-6 | [3][4] |

| Appearance | Colorless oil/liquid | [2][5] |

| Boiling Point | 95 °C at 100 mmHg | [2] |

| Density | 1.75 g/cm³ | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Flash Point | 95 °C | [2] |

Safety and Handling

This compound is classified as an irritant. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

| Hazard Statement | Precautionary Statement | Reference |

| Causes skin irritation. | Wash hands thoroughly after handling. Wear protective gloves. | [2] |

| Causes serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| May cause respiratory irritation. | Avoid breathing mist, gas or vapours. Use only outdoors or in a well-ventilated area. | [2] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.

-

Skin Protection: Wear chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use a respirator if exposure limits are exceeded or if irritation is experienced.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.[2]

Experimental Protocol: Synthesis of 1H,1H-Perfluoroheptyl Acrylate

This protocol details the synthesis of 1H,1H-perfluoroheptyl acrylate, a valuable monomer for the production of fluorinated polymers with applications in coatings and specialty materials. The procedure is an esterification reaction between this compound and acryloyl chloride.

Materials:

-

This compound (C₇H₃F₁₃O)

-

Acryloyl chloride (C₃H₃ClO)

-

Triethylamine (TEA, (C₂H₅)₃N)

-

Anhydrous dichloromethane (DCM, CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis of 1H,1H-perfluoroheptyl acrylate.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM).

-

Add triethylamine (TEA) (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1H,1H-perfluoroheptyl acrylate.

Expected Yield and Characterization:

The final product should be characterized by:

-

¹H NMR: To confirm the presence of the acrylate protons and the methylene protons adjacent to the oxygen and the perfluoroalkyl chain.

-

¹⁹F NMR: To confirm the characteristic signals of the perfluoroheptyl group.

-

FT-IR: To identify the characteristic carbonyl stretch of the ester and the C=C stretch of the acrylate.

Logical Relationship in Synthesis:

Caption: Relationship between reactants, reagents, and products in the esterification.

Conclusion

This compound is a valuable fluorinated building block for the synthesis of specialized polymers and organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. The provided protocol for the synthesis of 1H,1H-perfluoroheptyl acrylate serves as a representative example of its application in creating functional monomers for materials science and other advanced applications. The unique properties conferred by the perfluoroheptyl moiety make this and similar derivatives attractive targets for researchers in various fields, including drug development and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptan-1-ol | C6F13CH2OH | CID 550386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 375-82-6 [chemicalbook.com]

- 5. This compound ; CAS:375-82-6 - Career Henan Chemical Co. [coreychem.com]

Application Notes and Protocols for 1H,1H-Perfluoro-1-heptanol in Microemulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H,1H-Perfluoro-1-heptanol as a surfactant for the formulation of microemulsions. Due to the limited specific data available for this particular surfactant, the following protocols and data are based on established principles for analogous fluorinated surfactants and serve as a guide for experimental design and characterization.

Introduction to this compound for Microemulsions

This compound is a fluorinated alcohol that, owing to its amphiphilic nature, can act as a surfactant to stabilize microemulsions. Its fluorinated tail is highly lipophobic and solvophobic in common hydrocarbon oils, while the hydroxyl head-group provides hydrophilicity. This unique property makes it a candidate for forming stable water-in-oil (w/o) or oil-in-water (o/w) microemulsions, particularly with fluorinated oil phases. Microemulsions are thermodynamically stable, isotropic, and transparent or translucent systems of water, oil, and surfactant, often in combination with a co-surfactant. They are of significant interest in drug delivery, diagnostics, and materials synthesis due to their high solubilization capacity, ease of preparation, and stable nanostructure.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a surfactant and for designing microemulsion systems.

| Property | Value | Reference |

| Molecular Formula | C7H3F13O | [1] |

| Molecular Weight | 350.08 g/mol | [1] |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 146-147 °C | General Knowledge |

| Density | ~1.67 g/cm³ | General Knowledge |

| Solubility | Immiscible with water; soluble in some organic solvents | General Knowledge |

Quantitative Performance in Microemulsions (Representative Data)

The following tables summarize key performance indicators for a surfactant in a microemulsion system. Note: The values presented here are representative examples based on typical ranges for similar fluorinated surfactants and must be determined experimentally for this compound in a specific oil/water system.

Table 2: Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of surfactant above which micelles spontaneously form. It is a fundamental parameter for characterizing a surfactant's efficiency.

| Method | Solvent System | Temperature (°C) | Representative CMC (mM) |

| Surface Tensiometry | Water | 25 | To be determined |

| Conductivity Measurement | Water | 25 | To be determined |

| Fluorescence Spectroscopy | Water | 25 | To be determined |

Table 3: Microemulsion Droplet Size

The size of the dispersed phase droplets is a critical characteristic of a microemulsion, influencing its stability, appearance, and application. Dynamic Light Scattering (DLS) is a common technique for this measurement.

| Oil Phase | Water Content (w/w %) | Surfactant/Co-surfactant Ratio | Representative Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| Perfluorohexane | 5% | 2:1 | To be determined | < 0.2 |

| Perfluorodecalin | 10% | 2:1 | To be determined | < 0.2 |

Table 4: Solubilization Capacity

The solubilization capacity refers to the amount of a substance (e.g., a drug) that can be incorporated into the microemulsion.

| Solubilizate | Microemulsion System (w/o) | Maximum Solubilization (mg/mL) |

| Model Hydrophobic Drug | This compound / Perfluorohexane / Water | To be determined |

| Model Hydrophilic Drug | This compound / Cyclohexane / Water | To be determined |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of microemulsions using this compound.

Protocol for Preparation of a Water-in-Oil (w/o) Microemulsion

Objective: To prepare a stable w/o microemulsion using this compound as the primary surfactant.

Materials:

-

This compound

-

Fluorinated oil (e.g., Perfluorohexane, Perfluorodecalin)

-

Deionized water

-

Co-surfactant (optional, e.g., a short-chain alcohol like ethanol or propanol)

-

Glass vials with screw caps

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Component Preparation: Prepare stock solutions of the surfactant and co-surfactant in the chosen oil phase if desired.

-

Mixing: In a clean glass vial, weigh the appropriate amounts of the oil phase, this compound, and the co-surfactant (if used).

-

Stirring: Place the vial on a magnetic stirrer and stir the mixture until a homogenous solution is formed.

-

Titration: Slowly add deionized water dropwise to the oil/surfactant mixture while continuously stirring.

-

Observation: Observe the mixture for changes in appearance. The transition from a turbid emulsion to a clear and transparent microemulsion indicates the formation of a stable system.

-

Equilibration: After the desired amount of water has been added, cap the vial tightly and allow the system to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours.

-

Stability Assessment: Visually inspect the sample for any signs of phase separation or turbidity after the equilibration period.

Caption: Experimental workflow for preparing a w/o microemulsion.